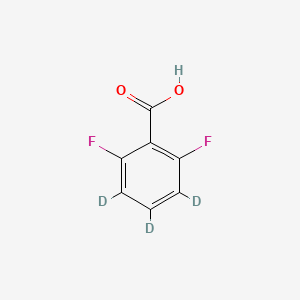

2,6-Difluorobenzoic acid-d3

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H4F2O2 |

|---|---|

Poids moléculaire |

161.12 g/mol |

Nom IUPAC |

3,4,5-trideuterio-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |

Clé InChI |

ONOTYLMNTZNAQZ-CBYSEHNBSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)O)F)[2H] |

SMILES canonique |

C1=CC(=C(C(=C1)F)C(=O)O)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,6-Difluorobenzoic acid-d3. This deuterated analog of 2,6-difluorobenzoic acid is a valuable tool in various scientific disciplines, particularly in drug metabolism studies and as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, with the CAS number 1219804-21-3, is a stable isotope-labeled version of 2,6-difluorobenzoic acid. The deuterium (B1214612) atoms are located at the 3, 4, and 5 positions of the benzene (B151609) ring. While specific experimental data for the deuterated compound is limited, the physicochemical properties of its non-deuterated counterpart (CAS 385-00-2) provide a reliable reference.

Table 1: Physicochemical Properties of 2,6-Difluorobenzoic acid and its Deuterated Analog

| Property | 2,6-Difluorobenzoic acid | This compound | Source |

| Molecular Formula | C₇H₄F₂O₂ | C₇HD₃F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | 161.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | Not specified (expected to be similar) | |

| Melting Point | 157-161 °C | Not specified (expected to be similar) | |

| Boiling Point | 231.0 ± 20.0 °C at 760 mmHg | Not specified (expected to be similar) | [1] |

| pKa | 2.34 ± 0.10 (Predicted) | Not specified (expected to be similar) | [1] |

| Solubility | Soluble in methanol (B129727) and water. | Not specified (expected to be similar) | |

| CAS Number | 385-00-2 | 1219804-21-3 | [1][2] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A common and effective method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Deuteration

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluorobenzoic acid in an excess of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O). The use of a large excess of the deuterated reagents drives the equilibrium towards the deuterated product.

-

Heating: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the electrophilic aromatic substitution of hydrogen with deuterium.

-

Work-up: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ or Na₂CO₃). The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most direct way to confirm deuteration. In the spectrum of this compound, the signals corresponding to the protons at the 3, 4, and 5 positions of the aromatic ring will be significantly diminished or absent compared to the spectrum of the non-deuterated standard.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the aromatic carbons. The signals for the deuterated carbons (C3, C4, C5) may appear as multiplets due to carbon-deuterium coupling.

-

¹⁹F NMR: The fluorine-19 NMR spectrum should remain largely unchanged from the non-deuterated analog, showing a signal for the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the presence of three deuterium atoms.

Table 2: Expected Mass Spectral Data

| Compound | Molecular Formula | [M]⁺ (m/z) | [M-H]⁻ (m/z) |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.02 | 157.01 |

| This compound | C₇HD₃F₂O₂ | 161.04 | 160.03 |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

Table 3: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Biological Context: Metabolic Pathway

2,6-Difluorobenzoic acid is a known metabolite of several benzoylurea (B1208200) insecticides, such as diflubenzuron (B1670561) and teflubenzuron.[3][4] The primary metabolic pathway involves the hydrolytic cleavage of the urea (B33335) bridge in the parent insecticide. This compound is therefore a valuable tool for tracing the metabolic fate of these insecticides in environmental and biological systems.

Caption: Metabolic pathway of benzoylurea insecticides leading to 2,6-difluorobenzoic acid.

This metabolic breakdown is a key detoxification process in many organisms. The use of this compound in metabolic studies allows for the precise quantification of this metabolite using isotope dilution mass spectrometry, providing valuable data for toxicological and environmental risk assessments.[3][4]

Conclusion

This compound is an important analytical standard and research tool. Its synthesis, while not described in detail in the literature, can be achieved through established deuteration methodologies. The analytical techniques outlined in this guide provide a robust framework for its characterization and quantification. Understanding its role as a metabolite of common insecticides highlights its significance in the fields of drug development, toxicology, and environmental science.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Difluorobenzoic acid-d3, a deuterated analogue of 2,6-Difluorobenzoic acid. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for analytical applications. This document outlines a plausible synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the non-deuterated 2,6-Difluorobenzoic acid via the hydrolysis of 2,6-Difluorobenzonitrile (B137791). The subsequent step introduces the deuterium (B1214612) labels onto the aromatic ring through a catalyzed hydrogen-deuterium (H/D) exchange reaction.

Figure 1: A logical workflow diagram illustrating the synthesis and purification of this compound.

Experimental Protocols

Synthesis of 2,6-Difluorobenzoic acid

This protocol describes the hydrolysis of 2,6-difluorobenzonitrile to produce 2,6-difluorobenzoic acid.

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water (H₂O)

-

10% Sulfuric acid (H₂SO₄) aqueous solution

-

Ethanol

-

Autoclave

-

Beaker

-

Filtration apparatus

Procedure:

-

In an autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.[1] The molar ratio of the reactants is approximately 1:3:10 (2,6-difluorobenzonitrile:NaOH:H₂O).[1]

-

Heat the mixture to 150°C and maintain the reaction for 10 hours under a controlled pressure of 0.25 MPa.[1]

-

After the reaction is complete, cool the reaction solution and transfer it to a beaker.[1]

-

Acidify the solution by adjusting the pH to 1 with a 10% sulfuric acid aqueous solution, which will cause a slightly yellowish solid to precipitate.[1]

-

Collect the solid precipitate by filtration and wash it with cold water.[1]

-

Dry the solid product.[1]

Deuterium Labeling of 2,6-Difluorobenzoic acid (Proposed Method)

This proposed protocol is based on general methods for metal-catalyzed hydrogen-deuterium exchange on aromatic carboxylic acids.[2][3] Optimization of reaction conditions may be necessary.

Materials:

-

2,6-Difluorobenzoic acid

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

Place 2,6-difluorobenzoic acid and a catalytic amount of Pd/C into the reaction vessel.

-

Evacuate the vessel and backfill with an inert gas.

-

Add a sufficient amount of deuterium oxide (D₂O) to dissolve or suspend the benzoic acid derivative.

-

Heat the reaction mixture under an inert atmosphere. The temperature and reaction time will need to be optimized, but starting conditions could be in the range of 100-150°C for several hours to days.

-

Monitor the progress of the deuteration by taking small aliquots and analyzing them by mass spectrometry to determine the level of deuterium incorporation.

-

Upon completion, cool the reaction mixture.

Purification

Purification of the crude this compound is crucial to remove any unreacted starting material, catalyst, and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds.[4][5][6]

Recrystallization Protocol

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Heating and stirring apparatus

-

Filtration apparatus (Buchner funnel)

-

Activated carbon (optional)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as an ethanol/water solution (e.g., 2:1 volume ratio).[1]

-

If the solution is colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities.

-

Hot filter the solution to remove the activated carbon (if used) and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

-

Dry the purified this compound crystals under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of 2,6-Difluorobenzoic acid and its deuterated analogue. Note that the data for the deuterated compound is based on typical yields for similar deuteration reactions and may require experimental optimization.

| Parameter | 2,6-Difluorobenzoic acid | This compound (Expected) |

| Synthesis Yield | 85%[1] | 80-95% |

| Purity (after recrystallization) | 98.5%[1] | >98% |

| Isotopic Purity (d3) | N/A | >95% |

| Melting Point | 157-161 °C | Similar to non-deuterated |

| Molecular Weight | 158.10 g/mol | 161.12 g/mol |

Mandatory Visualization

Figure 2: A simplified diagram illustrating the proposed mechanism of metal-catalyzed hydrogen-deuterium exchange on the aromatic ring.

This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their specific laboratory conditions and analytical capabilities.

References

- 1. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Characterization of Deuterium-Labeled 2,6-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of deuterium-labeled 2,6-difluorobenzoic acid, specifically 3,4,5-trideuterio-2,6-difluorobenzoic acid. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in quantitative analysis by mass spectrometry is a key application.

Compound Profile

Deuterium-labeled 2,6-difluorobenzoic acid is a stable isotope-labeled analog of the parent compound, 2,6-difluorobenzoic acid. The incorporation of three deuterium (B1214612) atoms at the 3, 4, and 5 positions of the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.

Table 1: General Properties of 2,6-Difluorobenzoic Acid and its Deuterated Analog

| Property | 2,6-Difluorobenzoic Acid | 3,4,5-trideuterio-2,6-difluorobenzoic Acid |

| Chemical Formula | C₇H₄F₂O₂ | C₇HD₃F₂O₂ |

| Molecular Weight | 158.10 g/mol | 161.12 g/mol |

| CAS Number | 385-00-2 | 1219804-21-3[1] |

| Appearance | White to light yellow crystalline powder[2] | Not specified, likely similar to unlabeled |

| Melting Point | 157-161 °C | Not specified, likely similar to unlabeled |

| IUPAC Name | 2,6-difluorobenzoic acid[3] | 3,4,5-trideuterio-2,6-difluorobenzoic acid[4] |

| InChI | InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)[3] | InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D[4] |

Synthesis and Isotopic Labeling

One potential pathway could start from 2,6-difluorobenzonitrile. The nitrile can be hydrolyzed under basic conditions to form the corresponding benzoic acid.[4] Deuterium can be introduced at the aromatic positions via acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O and a suitable catalyst.

Analytical Characterization

A comprehensive characterization of the deuterium-labeled compound is crucial to confirm its identity, purity, and the extent of isotopic enrichment. This typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and determining the positions of deuterium labeling.

-

¹H NMR: In the ¹H NMR spectrum of 3,4,5-trideuterio-2,6-difluorobenzoic acid, the signals corresponding to the protons at positions 3, 4, and 5 of the benzene ring would be absent or significantly reduced in intensity compared to the unlabeled compound. The remaining proton signals would be those of the carboxylic acid proton.

-

²H NMR: A ²H NMR spectrum would show signals corresponding to the deuterium atoms at the 3, 4, and 5 positions, providing direct evidence of successful labeling.

-

¹³C NMR: The ¹³C NMR spectrum would show changes in the signals for the deuterated carbons (C3, C4, and C5). Due to the carbon-deuterium coupling, these signals would appear as multiplets (typically triplets for a C-D bond) and may be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is not expected to change significantly upon deuteration of the aromatic ring, as the fluorine atoms are not directly bonded to the deuterated positions.

Table 2: Predicted NMR Spectral Data for 3,4,5-trideuterio-2,6-difluorobenzoic Acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | ~13 (variable) | Singlet | Carboxylic acid proton. Aromatic proton signals expected to be absent. |

| ²H | Not available | - | Signals expected for D at positions 3, 4, and 5. |

| ¹³C | Not available | Multiplets (for C3, C4, C5) | Signals for C3, C4, and C5 will show C-D coupling. |

| ¹⁹F | Not available | - | Expected to be similar to the unlabeled compound. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of 3,4,5-trideuterio-2,6-difluorobenzoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ²H, ¹³C, and ¹⁹F nuclei.

-

Acquisition: Acquire spectra for each nucleus using standard pulse sequences. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the labeled compound and for determining the degree of isotopic enrichment.

-

Molecular Ion Peak: The mass spectrum of 3,4,5-trideuterio-2,6-difluorobenzoic acid will show a molecular ion peak (M⁺) at m/z 161, which is three mass units higher than the unlabeled compound (m/z 158).

-

Isotopic Distribution: The relative intensities of the M, M+1, M+2, etc., peaks will be different from the unlabeled compound due to the presence of deuterium. Analysis of the isotopic cluster can be used to calculate the isotopic purity.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum will also be informative. Fragments containing the deuterated benzene ring will have a mass shift of +3 compared to the corresponding fragments of the unlabeled compound. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Table 3: Predicted Mass Spectral Data for 3,4,5-trideuterio-2,6-difluorobenzoic Acid

| Ion | Predicted m/z | Notes |

| [M]⁺ | 161 | Molecular ion |

| [M-OD]⁺ | 143 | Loss of deuteroxy group (if exchange occurs in the ion source) |

| [M-COOD]⁺ | 115 | Loss of deuterated carboxyl group |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is typically used for GC-MS, while electrospray ionization (ESI) is common for LC-MS.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements and determination of isotopic distribution.

-

Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion and key fragment ions. The isotopic enrichment can be calculated from the relative intensities of the isotopic peaks.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the chemical purity of the labeled compound.

-

Retention Time: The retention time of 3,4,5-trideuterio-2,6-difluorobenzoic acid is expected to be very similar to that of the unlabeled compound under the same chromatographic conditions. A slight difference may be observed in some cases due to the isotope effect.

-

Purity Assessment: The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a measure of its chemical purity.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a standard solution of the deuterated compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is in its protonated form.

-

Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., around 230 nm). The purity is calculated from the peak area percentages.

Applications in Drug Development

The primary application of 3,4,5-trideuterio-2,6-difluorobenzoic acid is as an internal standard in bioanalytical methods for the quantification of its unlabeled analog or related compounds in biological matrices such as plasma, urine, or tissue homogenates.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Conclusion

The characterization of 3,4,5-trideuterio-2,6-difluorobenzoic acid involves a multi-technique approach to confirm its structure, purity, and isotopic enrichment. While specific experimental data for the labeled compound is not widely published, established analytical principles and data from the unlabeled analog provide a strong basis for its characterization. Its primary role as an internal standard underscores the importance of thorough analytical validation for its effective use in regulated bioanalysis and other quantitative applications.

References

In-Depth Technical Guide: 2,6-Difluorobenzoic acid-d3

CAS Number: 1219804-21-3

This technical guide provides a comprehensive overview of 2,6-Difluorobenzoic acid-d3, a deuterated analog of 2,6-Difluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Introduction

This compound is a stable isotope-labeled form of 2,6-Difluorobenzoic acid, where three hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry-based analyses and in metabolic studies of agrochemicals and pharmaceuticals. 2,6-Difluorobenzoic acid itself is a known metabolite of several benzoylurea (B1208200) insecticides, such as Teflubenzuron.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

| Property | Value |

| CAS Number | 1219804-21-3 |

| Molecular Formula | C₇HD₃F₂O₂ |

| Molecular Weight | 161.12 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 157-161 °C (for non-deuterated) |

| Boiling Point | 72-77 °C at 13 mmHg (for non-deuterated) |

| Solubility | Soluble in methanol |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is based on the known hydrolysis of non-deuterated benzonitriles and should be adapted and optimized for the specific deuterated starting material.

Objective: To synthesize this compound via the hydrolysis of 2,6-difluorobenzonitrile-d3.

Materials:

-

2,6-difluorobenzonitrile-d3

-

Sodium hydroxide (B78521) (NaOH)

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) or another suitable acid for workup

-

An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorobenzonitrile-d3 in a solution of sodium hydroxide in deuterium oxide.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with deuterated hydrochloric acid until the pH is acidic, which will precipitate the this compound.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-Difluorobenzoic acid and its parent compounds, such as Teflubenzuron, in various matrices.

Use as an Internal Standard in LC-MS/MS Analysis

Deuterated internal standards are ideal for mass spectrometry-based quantification as they have nearly identical chemical and physical properties to the analyte but a different mass, allowing for accurate correction of matrix effects and variations in sample processing and instrument response.

Caption: Workflow for using this compound as an internal standard.

Experimental Protocol: Quantification of Teflubenzuron Metabolite

The following is a representative protocol for the analysis of 2,6-Difluorobenzoic acid in a biological matrix, incorporating this compound as an internal standard. This protocol is adapted from established methods for pesticide residue analysis.

Objective: To quantify the concentration of 2,6-Difluorobenzoic acid in a sample matrix using a stable isotope dilution LC-MS/MS method.

Sample Preparation (QuEChERS-based):

-

Homogenization: Homogenize a known amount of the sample (e.g., 10 g of fruit or vegetable tissue).

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution.

-

Extraction: Add acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the sample. Shake vigorously to extract the analytes.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Final Preparation: Centrifuge the d-SPE tube and transfer the supernatant to a new vial. The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters (Hypothetical):

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analyte from matrix interferences |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transitions | |

| 2,6-Difluorobenzoic acid | Q1: 157.0 m/z, Q3: 113.0 m/z (quantifier), 69.0 m/z (qualifier) |

| This compound | Q1: 160.0 m/z, Q3: 116.0 m/z |

Metabolic Pathway of Teflubenzuron

2,6-Difluorobenzoic acid is a significant metabolite of the insecticide Teflubenzuron. Understanding this metabolic pathway is crucial for toxicological and environmental fate studies.

Caption: Metabolic breakdown of Teflubenzuron.

Conclusion

This compound is an essential tool for researchers in analytical chemistry and drug metabolism. Its primary utility as an internal standard in LC-MS/MS methods allows for highly accurate and precise quantification of its non-deuterated counterpart and related parent compounds in complex matrices. This technical guide provides a foundational understanding of its properties, synthesis, and key applications, enabling scientists to effectively incorporate this valuable isotopically labeled compound into their research.

An In-Depth Technical Guide to the Isotopic Purity of 2,6-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2,6-Difluorobenzoic acid-d3, a deuterated analog of 2,6-Difluorobenzoic acid. This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis where it serves as an internal standard. Its utility is fundamentally dependent on its isotopic purity, which dictates the accuracy and reliability of experimental results. This document outlines the available specifications from commercial suppliers, details the analytical methodologies for purity assessment, and provides a theoretical framework for its synthesis.

Data Presentation: Isotopic Purity Specifications

The isotopic purity of commercially available this compound is a critical parameter for its application. The following table summarizes the available quantitative data from a leading supplier.

| Supplier | Product Number | Isotopic Purity Specification | Chemical Purity |

| LGC Standards | CDN-D-6073 | 98 atom % D[1] | min 98%[1] |

It is common for suppliers of high-quality isotopically labeled compounds, such as Toronto Research Chemicals and Cambridge Isotope Laboratories, to provide a detailed Certificate of Analysis (CoA) with each product. This document typically includes comprehensive data from analytical techniques like NMR and mass spectrometry to confirm the isotopic enrichment and chemical purity.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry Protocol

High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by analyzing the relative abundance of its isotopologues.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of the deuterated and non-deuterated species.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to achieve stable and efficient ionization of the analyte.

-

Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Acquire data in full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 150-170).

-

-

Data Acquisition:

-

Inject the prepared sample solution into the mass spectrometer.

-

Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to clearly distinguish the isotopic peaks.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled 2,6-Difluorobenzoic acid (C₇H₄F₂O₂) and the d3-labeled analog (C₇HD₃F₂O₂).

-

Calculate the theoretical exact masses for the [M-H]⁻ ions of the unlabeled (d₀) and d₃-labeled species.

-

Extract the ion chromatograms for the d₀, d₁, d₂, and d₃ isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%D) = [ (Intensity of d₃) / (Intensity of d₀ + Intensity of d₁ + Intensity of d₂ + Intensity of d₃) ] x 100

-

-

NMR Spectroscopy Protocol

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the isotopic labeling pattern and purity.

Objective: To confirm the positions of deuteration and determine the isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ²H detection.

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃, DMSO-d₆).

-

Add a known amount of an internal standard with a signal that does not overlap with the analyte signals for quantitative analysis.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the aromatic protons at positions 3, 4, and 5 confirms successful deuteration at these sites.

-

Integration of any residual proton signals at these positions, relative to the internal standard, can be used to quantify the level of non-deuterated impurity.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the aromatic region will confirm the incorporation of deuterium (B1214612).

-

The chemical shifts of the deuterium signals will correspond to the positions of labeling.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integral of the residual proton signals in the aromatic region to the integral of a known reference signal (e.g., the internal standard or a non-deuterated position in the molecule, if applicable).

-

Calculate the isotopic purity based on the relative integrals.

-

Synthesis of this compound

A potential synthetic pathway could involve:

-

Deuteration of a suitable precursor: A starting material such as a dihalobenzene could be subjected to a deuteration reaction. For example, a Grignard reagent formed from a dibromofluorobenzene could be quenched with D₂O.

-

Introduction of the nitrile group: The deuterated intermediate would then undergo a cyanation reaction to introduce the nitrile group.

-

Hydrolysis: The final step would be the hydrolysis of the deuterated 2,6-difluorobenzonitrile (B137791) to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the isotopic purity of this compound and a conceptual representation of its synthesis.

References

Stability and Storage of 2,6-Difluorobenzoic acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-Difluorobenzoic acid-d3. Understanding the stability profile of this deuterated compound is critical for maintaining its chemical and isotopic integrity, ensuring the reliability and reproducibility of research and development activities. This document outlines key stability considerations, recommended storage protocols, and methodologies for assessing the compound's integrity over time.

Core Stability Considerations

The stability of this compound is influenced by several factors, primarily temperature, moisture, and light. As a deuterated compound, a key concern is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the material. The non-deuterated form, 2,6-Difluorobenzoic acid, is a chemically stable solid under normal conditions. The introduction of deuterium (B1214612) is not expected to significantly alter its inherent chemical stability, but it introduces the need for careful handling to prevent isotopic dilution.

Key Stability Factors:

-

Moisture: Deuterated compounds are susceptible to H-D exchange with ambient moisture. The deuterium atoms on the aromatic ring of this compound are generally stable, but exposure to moisture, especially under acidic or basic conditions or at elevated temperatures, could facilitate exchange.

-

Light: Photostability is a crucial factor for many organic molecules. While specific photostability studies on this compound are not publicly available, it is best practice to protect the compound from light to prevent potential photodegradation.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These recommendations are based on general best practices for deuterated compounds and the available information for the non-deuterated analogue.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (20-25°C). For long-term storage, consider refrigeration (2-8°C). | Minimizes the risk of thermal degradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents H-D exchange with atmospheric moisture. |

| Container | Tightly sealed, opaque container (e.g., amber glass vial). | Protects from moisture and light. |

| Location | Store in a cool, dark, and dry place. | Further mitigates the risk of degradation from heat and light. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and employing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. A general protocol is outlined below.

Experimental Workflow for Forced Degradation Studies

An In-Depth Technical Guide to the Metabolic Fate of 2,6-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzoic acid-d3 is a deuterated and fluorinated analog of benzoic acid. The incorporation of fluorine and deuterium (B1214612) is a common strategy in drug design to modulate the pharmacokinetic and metabolic properties of a molecule. Understanding the metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—of such compounds is critical for assessing their efficacy and safety. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, supported by data from related compounds and detailed experimental protocols for its investigation.

Hypothesized Metabolic Fate of this compound

The metabolic journey of this compound is anticipated to follow the primary pathways of its parent compound, benzoic acid, with modifications influenced by its unique structural features.

Absorption

Following oral administration, this compound is expected to be rapidly and extensively absorbed from the gastrointestinal tract. Studies on benzoic acid in rats have shown complete absorption (>95%) within 2 hours of administration.[1][2] The presence of fluorine atoms is not expected to significantly hinder this process.

Distribution

Once absorbed, the compound will be distributed throughout the body via systemic circulation. Like many carboxylic acids, it is likely to bind to plasma proteins, primarily albumin. The extent of plasma protein binding is a crucial parameter as only the unbound fraction is available for metabolism and pharmacological activity.

Metabolism

The metabolism of this compound is predicted to be a multi-step process primarily occurring in the liver and, to a lesser extent, in the kidneys.

Primary Metabolic Pathway: Glycine (B1666218) Conjugation

The principal metabolic route for benzoic acid in most mammals, including rodents and humans, is conjugation with the amino acid glycine to form hippuric acid.[3][4][5] This two-step enzymatic process occurs in the mitochondria of liver and kidney cells.

-

Activation to Benzoyl-CoA: this compound is first activated to its coenzyme A (CoA) thioester, 2,6-Difluorobenzoyl-d3-CoA, by the enzyme benzoyl-CoA synthetase.

-

Conjugation with Glycine: The activated intermediate then reacts with glycine, catalyzed by glycine N-acyltransferase, to form 2,6-Difluorohippuric acid-d3.

Secondary Metabolic Pathway: Glucuronidation

A secondary, but important, metabolic pathway for benzoic acid is conjugation with glucuronic acid to form benzoyl glucuronide.[3][4] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. It is anticipated that this compound will also undergo glucuronidation to form 2,6-Difluorobenzoyl-d3 glucuronide.

Influence of Fluorine Substitution

The two fluorine atoms at the ortho positions of the benzoic acid ring are expected to influence its metabolism. The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, which may affect the rate of enzymatic reactions. Furthermore, ortho-substituents can introduce steric hindrance, potentially altering the affinity of the molecule for metabolic enzymes.

Impact of Deuterium Labeling (Kinetic Isotope Effect)

The replacement of three hydrogen atoms on the aromatic ring with deuterium (d3) introduces the potential for a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is a higher energy process. If the hydroxylation of the aromatic ring were a significant metabolic pathway, the presence of deuterium at these positions would likely slow down this process. However, for benzoic acid, aromatic hydroxylation is a very minor metabolic pathway. Therefore, the d3-labeling in this compound is not expected to significantly alter the rate of its primary metabolic pathways (glycine conjugation and glucuronidation) but would serve as a valuable tracer for metabolic studies.

Excretion

The primary route of excretion for benzoic acid and its metabolites is via the urine.[3][4][5] It is anticipated that this compound and its primary metabolites, 2,6-Difluorohippuric acid-d3 and 2,6-Difluorobenzoyl-d3 glucuronide, will be efficiently cleared from the body and excreted in the urine. In humans, over 75% of an administered dose of benzoic acid is typically recovered in the urine as hippuric acid within 24 hours.[6]

Quantitative Data

Due to the absence of direct experimental data for this compound, the following tables provide a summary of pharmacokinetic parameters and urinary excretion data for benzoic acid in various species to serve as a comparative reference.

Table 1: Comparative Pharmacokinetic Parameters of Benzoic Acid

| Parameter | Rat | Human | Reference(s) |

| Oral Bioavailability (%) | >95 | ~100 | [1][2],[6] |

| Time to Peak Plasma Concentration (Tmax) (hr) | 0.5 - 1 | 1 - 2 | [7],[8] |

| Elimination Half-life (t½) (hr) | 0.5 - 1.5 | 0.5 - 2 | [7],[9] |

| Volume of Distribution (Vd) (L/kg) | ~0.3 | ~0.2 | [7],[9] |

| Clearance (CL) (L/hr/kg) | ~0.5 | ~0.3 | [7],[9] |

Table 2: Urinary Excretion of Benzoic Acid Metabolites in Various Species (Following a 50 mg/kg Oral Dose)

| Species | Hippuric Acid (% of 24hr excretion) | Benzoyl Glucuronide (% of 24hr excretion) | Unchanged Benzoic Acid (% of 24hr excretion) | Reference(s) |

| Rat | 95 - 100 | <5 | <1 | [3][4][5] |

| Mouse | 95 - 100 | <5 | <1 | [3][4][5] |

| Human (at 1mg/kg) | ~100 | - | - | [3][4] |

| Dog | ~80 | ~15 | ~5 | [3][4] |

| Pig | ~80 | ~15 | ~5 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the metabolic fate of a novel compound such as this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

-

Male Wistar rats (250-300 g) with cannulated jugular veins.

-

This compound.

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose for oral, saline for IV).

-

Heparinized blood collection tubes.

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

-

Dosing:

-

Oral Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.

-

Intravenous Administration: Administer a single intravenous dose of this compound (e.g., 2 mg/kg) via the tail vein.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Vd, CL, and oral bioavailability) using appropriate software (e.g., WinNonlin).

In Vitro Metabolism Using Rat Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound and identify the major metabolites formed.

Materials:

-

Rat liver microsomes.

-

This compound.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

UDPGA (for glucuronidation assays).

-

Glycine and ATP (for glycine conjugation assays).

-

Phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the protein.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

-

Control Experiments: Conduct control incubations without the NADPH regenerating system to assess non-enzymatic degradation. For conjugation reactions, include UDPGA or glycine/ATP in separate incubations.

Plasma Protein Binding Assay

Objective: To determine the extent of binding of this compound to rat and human plasma proteins.

Materials:

-

Rat and human plasma.

-

This compound.

-

Equilibrium dialysis apparatus (e.g., RED device).

-

Phosphate buffered saline (PBS, pH 7.4).

-

Incubator at 37°C.

-

LC-MS/MS system.

Procedure:

-

Preparation: Spike plasma with this compound to a final concentration (e.g., 1 µM).

-

Dialysis Setup: Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber.

-

Equilibration: Incubate the device at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow for equilibrium.[10]

-

Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

-

Analysis: Determine the concentration of this compound in both aliquots using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Mandatory Visualizations

Caption: Hypothesized metabolic pathway of this compound.

Caption: Workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vitro metabolism assay.

References

- 1. Absorption of benzoic acid in segmental regions of the vascularly perfused rat small intestine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The fate of benzoic acid in various species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. The fate of benzoic acid in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma Protein Binding Assay [visikol.com]

Environmental Degradation of 2,6-Difluorobenzoic Acid-d3: A Technical Guide

Introduction

2,6-Difluorobenzoic acid (2,6-DFBA) is an environmental transformation product of the benzoylurea (B1208200) insecticide diflubenzuron.[1][2] Its presence in the environment necessitates a thorough understanding of its fate and transport. The deuterated isotopologue, 2,6-Difluorobenzoic acid-d3, serves as an internal standard in analytical studies for tracing the environmental pathways of pesticides and their metabolites. This technical guide provides an in-depth overview of the potential environmental degradation pathways of 2,6-DFBA-d3, drawing upon available scientific literature for its non-deuterated form and other fluorinated aromatic compounds. The guide is intended for researchers, scientists, and professionals in the fields of environmental chemistry, toxicology, and drug development.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, are crucial in determining the environmental persistence of 2,6-DFBA.

Hydrolysis

Under high-temperature liquid water conditions, 2,6-Difluorobenzoic acid can undergo decarboxylation, leading to the formation of m-difluorobenzene.[3] This process is a part of a consecutive reaction starting from the hydrolysis of 2,6-difluorobenzonitrile.[3]

Photodegradation

While specific studies on the photodegradation of 2,6-DFBA are limited, it is anticipated that like other aromatic acids, it can be degraded by ultraviolet (UV) radiation. The process likely involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, defluorination, and eventual ring cleavage.

Biotic Degradation

Microbial activity is a primary driver of the degradation of organic pollutants in the environment. The biodegradation of fluorinated benzoic acids has been observed in various microorganisms, particularly under aerobic and denitrifying conditions.

Microbial Catabolism

Studies on monofluorobenzoates suggest that bacteria, such as those from the genus Pseudomonas, can metabolize these compounds.[4] A proposed pathway for the aerobic degradation of 2,6-DFBA involves an initial dioxygenation step, followed by dearomatization to form a catechol derivative. Subsequent ortho- or meta-cleavage of the aromatic ring would lead to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways. Defluorination can occur at various stages of this process. Under anaerobic denitrifying conditions, some fluorobenzoate isomers have been shown to be degraded, with stoichiometric release of fluoride.[5]

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of 2,6-Difluorobenzoic acid.

| Parameter | Value | Conditions | Reference |

| Apparent Activation Energy for Decarboxylation | 184.3 kJ·mol⁻¹ | High-temperature liquid water | [3] |

Experimental Protocols

Hydrolysis Study

Objective: To determine the rate of hydrolysis and decarboxylation of 2,6-DFBA-d3 under controlled temperature and pH conditions.

Methodology: Based on the principles of OECD Guideline 111.[2]

-

Materials: 2,6-DFBA-d3, buffered solutions (pH 4, 7, and 9), high-temperature reactor, analytical standards (m-difluorobenzene).

-

Procedure:

-

Prepare solutions of 2,6-DFBA-d3 in the buffered media.

-

Incubate the solutions in a high-temperature reactor at various temperatures (e.g., 150°C, 200°C, 250°C).

-

Collect samples at predetermined time intervals.

-

Quench the reaction by cooling the samples.

-

Analyze the samples for the concentration of 2,6-DFBA-d3 and potential degradation products using a suitable analytical method such as LC-MS/MS.

-

-

Data Analysis: Calculate the pseudo-first-order rate constants and half-lives for the degradation at each condition. Determine the activation energy using the Arrhenius equation.

Photodegradation Study

Objective: To evaluate the photodegradation of 2,6-DFBA-d3 under simulated sunlight.

Methodology: Based on the principles of OECD Guideline 316.[2]

-

Materials: 2,6-DFBA-d3, purified water, photosensitizers (optional, e.g., humic acids), photolysis reactor with a suitable light source (e.g., xenon arc lamp), analytical standards.

-

Procedure:

-

Prepare an aqueous solution of 2,6-DFBA-d3.

-

Place the solution in quartz tubes within the photolysis reactor.

-

Irradiate the samples with simulated sunlight. Maintain a dark control to account for other degradation processes.

-

Collect samples at various time points.

-

Analyze the samples for the parent compound and potential photoproducts by LC-MS/MS or GC-MS.

-

-

Data Analysis: Determine the quantum yield and photodegradation half-life.

Aerobic Biodegradation Study

Objective: To assess the biodegradability of 2,6-DFBA-d3 in soil or water under aerobic conditions.

Methodology: Based on the principles of OECD Guideline 301.[6]

-

Materials: 2,6-DFBA-d3, activated sludge or soil inoculum, mineral salts medium, respirometer or CO₂ measurement apparatus, analytical standards.

-

Procedure:

-

Prepare a mineral salts medium containing 2,6-DFBA-d3 as the sole carbon source.

-

Inoculate the medium with activated sludge or a soil slurry.

-

Incubate the test vessels under aerobic conditions (e.g., continuous shaking) at a constant temperature (e.g., 25°C).

-

Monitor biodegradation by measuring oxygen consumption or carbon dioxide evolution over a period of 28 days.

-

At the end of the study, analyze the remaining concentration of 2,6-DFBA-d3 and the formation of major metabolites.

-

-

Data Analysis: Calculate the percentage of biodegradation based on O₂ consumption or CO₂ evolution relative to the theoretical maximum.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

Toxicological Profile of 2,6-Difluorobenzoic acid-d3: An In-depth Technical Guide

Disclaimer: This document provides a summary of the currently available toxicological information on 2,6-Difluorobenzoic acid-d3 and its non-deuterated analogue, 2,6-Difluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological assessment of this compound has not been identified in publicly available literature. Therefore, this substance should be handled with appropriate caution as a compound with an incomplete toxicological profile.

Introduction

2,6-Difluorobenzoic acid is a chemical intermediate and a known degradation product of certain pesticides.[1] Its deuterated isotopologue, this compound, is utilized in various research applications, including as an internal standard in analytical chemistry. Despite its use, detailed toxicological studies are scarce. This guide synthesizes the available hazard data and outlines the necessary experimental framework for a thorough toxicological evaluation.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 2,6-Difluorobenzoic acid is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Summary of Available Toxicological Data

A thorough literature search did not yield specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) for this compound or its non-deuterated form. One source indicated that due to a lack of available toxicity information, a default Toxics Screening Level was set.[5]

The following table summarizes the qualitative toxicological endpoints identified from SDS sources.

| Toxicological Endpoint | Finding | Citation |

| Acute Toxicity | Data not available. | |

| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3] |

| Respiratory or Skin Sensitization | Data not available. | |

| Germ Cell Mutagenicity | Data not available. | |

| Carcinogenicity | Data not available. | |

| Reproductive Toxicity | Data not available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | |

| Aspiration Hazard | Data not available. |

Experimental Protocols for a Comprehensive Toxicological Assessment

In the absence of specific studies on this compound, this section outlines standard experimental protocols that would be necessary to build a comprehensive toxicological profile.

Acute Toxicity Studies

-

Objective: To determine the short-term toxicity and estimate the LD50 value.

-

Methodology (Following OECD Guideline 423):

-

Administer the substance orally or dermally to a small number of rodents (e.g., rats or mice) in a stepwise procedure.

-

Observe the animals for signs of toxicity and mortality over a 14-day period.

-

Conduct a gross necropsy on all animals at the end of the observation period.

-

Genotoxicity Assays

-

Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): Expose various strains of Salmonella typhimurium and Escherichia coli to the test substance with and without metabolic activation.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Treat cultured mammalian cells with the test substance and examine for chromosomal abnormalities.

-

In Vivo Erythrocyte Micronucleus Test (OECD Guideline 474): Administer the test substance to rodents and analyze bone marrow or peripheral blood for the presence of micronuclei.

-

Repeated Dose Toxicity Studies

-

Objective: To identify adverse effects from repeated exposure and to determine the NOAEL.

-

Methodology (Following OECD Guideline 408 - 90-day study):

-

Administer the substance daily to rodents at three or more dose levels for 90 days.

-

Monitor clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis.

-

Conduct a full histopathological examination of organs and tissues.

-

Visualizing Toxicological Assessment Workflows

The following diagrams illustrate generalized workflows for toxicological evaluation.

Caption: High-level toxicological assessment workflow.

Caption: Workflow for genotoxicity assessment.

Metabolism and Pharmacokinetics

No studies on the metabolism or pharmacokinetics of this compound were identified. For the non-deuterated form, it is recognized as a metabolite of the insecticide diflubenzuron.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound would be a critical component of a complete toxicological profile.

Conclusion

The toxicological profile of this compound is largely incomplete. The available data from Safety Data Sheets indicate that it is a skin, eye, and respiratory irritant. However, there is a significant lack of quantitative data on its acute and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity. For professionals in research and drug development, it is imperative to handle this compound with appropriate personal protective equipment and to be aware of the data gaps. The experimental workflows outlined in this guide provide a roadmap for the studies that would be necessary to establish a comprehensive and reliable toxicological profile for this substance.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Difluorobenzoic acid-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,6-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard for the accurate quantification of 2,6-Difluorobenzoic acid (2,6-dFBA) and other fluorinated benzoic acids in complex matrices. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation, injection volume, and instrument response.[1][2]

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen). Because the internal standard and the analyte behave almost identically during sample extraction, derivatization, and chromatographic separation, any losses or variations in the analytical process will affect both compounds equally. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate and precise quantification can be achieved, even in the presence of matrix effects.

Key Advantages of Using this compound as an Internal Standard:

-

High Accuracy and Precision: Corrects for variations throughout the analytical workflow.

-

Reduced Matrix Effects: Co-elution with the analyte helps to compensate for ion suppression or enhancement.

-

Improved Robustness: Leads to more reliable and reproducible results, especially in complex biological or environmental samples.

Application: Quantification of Fluorobenzoic Acids in Environmental Water Samples

This section details a protocol for the ultra-trace analysis of fluorobenzoic acids (FBAs) in reservoir and groundwater using isotope dilution gas chromatography-mass spectrometry (GC-MS) with this compound and other deuterated FBAs as internal standards. This method is particularly useful for monitoring these compounds as water tracers in oilfield applications.[1][3]

Experimental Protocol: GC-MS Analysis of Fluorobenzoic Acids

This protocol is adapted from the method described by Müller et al. (2014) for the analysis of six fluorobenzoic acids using their deuterated analogues as internal standards.[1]

2.1.1. Materials and Reagents

-

Analytes: 2,6-Difluorobenzoic acid and other fluorobenzoic acids of interest

-

Internal Standard: this compound

-

Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (GC grade)

-

Reagents: Boron trifluoride-methanol solution (BF3·MeOH), Sodium sulfate (B86663) (anhydrous)

-

Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-lipophilic balanced (HLB) polymer cartridges

-

Sample Collection Bottles: Amber glass bottles

2.1.2. Sample Preparation

-

Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution.

-

Acidification: Adjust the pH of the sample to < 2 with a suitable acid.

-

Solid-Phase Extraction (SPE):

-

Condition the HLB SPE cartridge with methanol followed by acidified water.

-

Load the acidified sample onto the cartridge at a slow, steady flow rate.

-

Wash the cartridge to remove interfering substances.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the analytes and the internal standard with methanol.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add BF3·MeOH solution to the residue.

-

Heat the sample to convert the benzoic acids to their methyl esters.

-

-

Extraction:

-

After cooling, add dichloromethane and water to the reaction mixture.

-

Vortex and centrifuge to separate the layers.

-

Collect the organic (lower) layer containing the derivatized analytes and internal standard.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

2.1.3. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Initial temp. 50°C, ramp to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for each fluorobenzoic acid methyl ester and its deuterated internal standard |

Quantitative Data

The following table summarizes representative quantitative performance data for the analysis of fluorobenzoic acids using a deuterated internal standard.

| Analyte | Calibration Range (ng/L) | Limit of Detection (LOD) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 2-Fluorobenzoic acid | 10 - 1000 | 8 | 66 - 85 | < 15 |

| 3-Fluorobenzoic acid | 10 - 1000 | 10 | 66 - 85 | < 15 |

| 4-Fluorobenzoic acid | 10 - 1000 | 12 | 66 - 85 | < 15 |

| 2,6-Difluorobenzoic acid | 10 - 1000 | 15 | 66 - 85 | < 15 |

| 2,4,6-Trifluorobenzoic acid | 10 - 1000 | 25 | 66 - 85 | < 15 |

| Pentafluorobenzoic acid | 10 - 1000 | 37 | 66 - 85 | < 15 |

Data is illustrative and based on typical performance for this type of analysis.

Application: High-Throughput Analysis of Fluorobenzoic Acids by LC-MS/MS

For applications requiring higher throughput and avoiding derivatization, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable.

Experimental Protocol: LC-MS/MS Analysis of Fluorobenzoic Acids

3.1.1. Materials and Reagents

-

Analytes: 2,6-Difluorobenzoic acid and other fluorobenzoic acids of interest

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid

-

Sample Vials: Polypropylene autosampler vials

3.1.2. Sample Preparation

-

Spiking: To a known volume of the sample, add the this compound internal standard solution.

-

Dilution: Dilute the sample with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.3. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for the separation of the target analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor and product ions for each analyte and the internal standard |

Quantitative Data

The following table presents typical quantitative performance data for an LC-MS/MS method for the analysis of fluorobenzoic acids.

| Analyte | Calibration Range (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Accuracy (%) | Precision (RSD) (%) |

| 2-Fluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |

| 3-Fluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |

| 4-Fluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |

| 2,6-Difluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |

| 2,4,6-Trifluorobenzoic acid | 1 - 500 | 2 | 90 - 110 | < 10 |

| Pentafluorobenzoic acid | 1 - 500 | 5 | 90 - 110 | < 10 |

Data is illustrative and based on typical performance for this type of analysis.

Diagrams

References

Application Notes and Protocols for the Use of 2,6-Difluorobenzoic acid-d3 in Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative mass spectrometry, particularly in bioanalysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. 2,6-Difluorobenzoic acid-d3 is the deuterated analog of 2,6-Difluorobenzoic acid, a significant metabolite of several benzoylurea (B1208200) insecticides such as Lufenuron, Diflubenzuron, Teflubenzuron, and Novaluron. Its structural similarity and mass shift make it an ideal internal standard to compensate for matrix effects and variations in sample preparation and instrument response during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these compounds and their metabolites.

This document provides detailed application notes and a comprehensive protocol for the utilization of this compound as an internal standard in a representative LC-MS/MS method for the quantification of Lufenuron and its primary metabolite, 2,6-Difluorobenzoic acid, in a biological matrix.

Application: Quantification of Lufenuron and its Metabolite in Plasma

This protocol outlines a method for the simultaneous determination of Lufenuron and its metabolite, 2,6-Difluorobenzoic acid, in plasma samples using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Analytes: Lufenuron, 2,6-Difluorobenzoic acid

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges, plasma (e.g., human, rat)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lufenuron, 2,6-Difluorobenzoic acid, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analytes in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample into a 96-well protein precipitation plate.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each well, except for the blank samples.

-

Add 150 µL of acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode for 2,6-Difluorobenzoic acid and its deuterated standard, and positive mode for Lufenuron.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Lufenuron | ESI+ | 511.0 | 341.1 |

| 2,6-Difluorobenzoic acid | ESI- | 157.0 | 113.0 |

| This compound (Internal Standard) | ESI- | 160.0 | 116.0 |

5. Data Analysis

-

Quantify the concentration of Lufenuron and 2,6-Difluorobenzoic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of Lufenuron and its Metabolite

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive (Lufenuron) & Negative |

| MRM Transition (Lufenuron) | 511.0 -> 341.1 |

| MRM Transition (2,6-Difluorobenzoic acid) | 157.0 -> 113.0 |

| MRM Transition (this compound) | 160.0 -> 116.0 |

Visualizations

Caption: Experimental workflow for the quantification of Lufenuron and its metabolite.

Application Note: High-Throughput Quantification of Fluorobenzacin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction